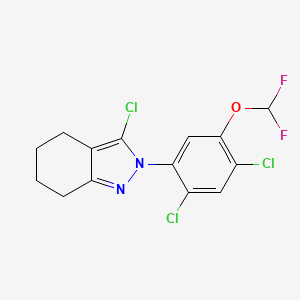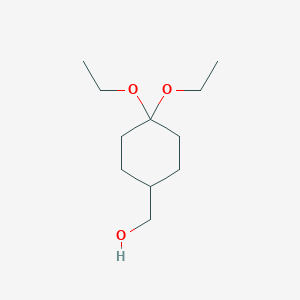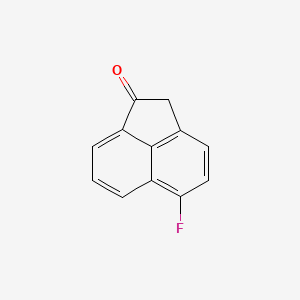
Benzaldehyde, 3,5-dimethyl-, oxime
Descripción general
Descripción
Benzaldehyde, 3,5-dimethyl-, oxime: is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 3,5-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethyl-, oxime typically involves the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 3,5-dimethyl-, oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde, 3,5-dimethyl-, oxime is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Industry: In industrial settings, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3,5-dimethyl-, oxime involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine
- N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine
Comparison: Benzaldehyde, 3,5-dimethyl-, oxime is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. In contrast, N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine has methyl groups in different positions, potentially leading to different chemical and biological properties. N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine, with methoxy groups instead of methyl groups, may exhibit different reactivity and solubility characteristics.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
N-[(3,5-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3 |
Clave InChI |
IZVOVGWUSRNAMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C=NO)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B8704270.png)






![N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8704324.png)


